Cas no 54920-77-3 (2,4-dibromo-1,7-naphthyridine)

2,4-dibromo-1,7-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-dibromo-1,7-naphthyridine
- SCHEMBL245764
- 54920-77-3
- AKOS025394745
- CS-0308152
- EN300-109820
- MFCD18971591
- DA-04959
- AS-41529
- DTXSID80849474
- 863-763-6
- DTXCID10800215
- ECA92077
-
- MDL: MFCD18971591
- インチ: InChI=1S/C8H4Br2N2/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H
- InChIKey: QRYLVKQNHGXLNH-UHFFFAOYSA-N
- SMILES: C1=CN=CC2=NC(=CC(=C12)Br)Br
計算された属性
- 精确分子量: 287.87207g/mol
- 同位素质量: 285.87412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- XLogP3: 2.8
2,4-dibromo-1,7-naphthyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM230053-1g |
2,4-Dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-109820-5.0g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 5g |
$4523.0 | 2023-06-10 | |
TRC | D426923-2.5mg |
2,4-Dibromo-1,7-Naphthyridine |
54920-77-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
TRC | D426923-5mg |
2,4-Dibromo-1,7-Naphthyridine |
54920-77-3 | 5mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-109820-0.05g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 0.05g |
$254.0 | 2023-10-27 | |
Enamine | EN300-109820-2.5g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 2.5g |
$2289.0 | 2023-10-27 | |
abcr | AB447595-100 mg |
2,4-Dibromo-1,7-naphthyridine; . |
54920-77-3 | 100mg |
€400.70 | 2023-06-16 | ||
Aaron | AR00DUAB-10g |
2,4-Dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 10g |
$12164.00 | 2023-12-13 | |
1PlusChem | 1P00DU1Z-250mg |
2,4-Dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 250mg |
$951.00 | 2024-04-29 | |
Enamine | EN300-109820-5g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 5g |
$4523.0 | 2023-10-27 |
2,4-dibromo-1,7-naphthyridine 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2,4-dibromo-1,7-naphthyridineに関する追加情報
Recent Advances in the Study of 2,4-Dibromo-1,7-naphthyridine (CAS: 54920-77-3) and Its Applications in Chemical Biology and Medicine
2,4-Dibromo-1,7-naphthyridine (CAS: 54920-77-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting nucleic acid interactions and enzyme inhibition. Recent studies have explored its potential in drug discovery, with a focus on its role as a building block for novel therapeutic agents.
One of the most notable advancements in the study of 2,4-dibromo-1,7-naphthyridine is its application in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have successfully utilized 2,4-dibromo-1,7-naphthyridine as a scaffold to design potent and selective kinase inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against specific tyrosine kinases, highlighting its potential as a lead compound for anticancer therapies.
In addition to its role in kinase inhibition, 2,4-dibromo-1,7-naphthyridine has been investigated for its ability to interact with DNA and RNA. Its planar structure and bromine substituents make it an excellent candidate for intercalation and groove binding, which are mechanisms often exploited in the design of antiviral and antibacterial agents. Recent computational and experimental studies have shown that this compound can selectively bind to certain nucleic acid sequences, suggesting its utility in targeting pathogenic genomes. For example, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2,4-dibromo-1,7-naphthyridine derivatives exhibited promising activity against RNA viruses, including SARS-CoV-2, by interfering with viral replication.
The synthetic versatility of 2,4-dibromo-1,7-naphthyridine has also been a focal point of recent research. Advances in transition-metal-catalyzed cross-coupling reactions have enabled the efficient functionalization of this compound, allowing for the introduction of diverse substituents that enhance its pharmacological properties. A 2023 review in Chemical Reviews highlighted the use of palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions to generate a library of 2,4-dibromo-1,7-naphthyridine derivatives with improved bioavailability and target specificity. These synthetic methodologies have opened new avenues for the rapid development of drug candidates based on this scaffold.
Despite these promising developments, challenges remain in the optimization of 2,4-dibromo-1,7-naphthyridine-based compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have employed high-throughput screening and molecular modeling to identify optimal modifications that balance efficacy and safety. For instance, a 2023 study in the European Journal of Medicinal Chemistry utilized fragment-based drug design to optimize the pharmacokinetic profile of 2,4-dibromo-1,7-naphthyridine derivatives, resulting in compounds with enhanced in vivo performance.
In conclusion, 2,4-dibromo-1,7-naphthyridine (CAS: 54920-77-3) continues to be a valuable scaffold in chemical biology and medicinal chemistry, with recent research underscoring its potential in kinase inhibition, nucleic acid targeting, and drug discovery. The integration of advanced synthetic techniques and computational tools has further accelerated its application in the development of novel therapeutics. Future studies are expected to focus on overcoming existing limitations and translating these findings into clinically viable treatments.
54920-77-3 (2,4-dibromo-1,7-naphthyridine) Related Products
- 1105199-83-4(3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)
- 2287302-44-5(1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine)
- 1172793-07-5(2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide)
- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
